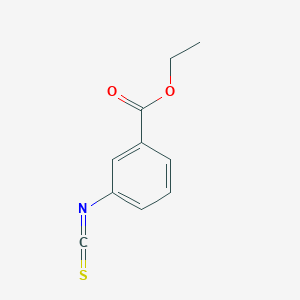
3-Ethoxycarbonylphenyl isothiocyanate
Übersicht
Beschreibung
3-Ethoxycarbonylphenyl isothiocyanate (3-EITC) is an organosulfur compound that has been used in scientific research and laboratory experiments for decades. It is a colorless liquid with a pungent odor and is soluble in both organic solvents and water. 3-EITC is a derivative of isothiocyanates, which are a class of compounds found in many foods, such as mustard and horseradish, and have a range of biological activities. 3-EITC has been studied in numerous areas of research, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensor Development
3-Ethoxycarbonylphenyl isothiocyanate has been utilized in the development of highly sensitive and selective fluorescent sensors. For instance, Du et al. (2017) employed a post-synthetic modification method to prepare fluorescent metal-organic frameworks using the covalent interaction of ethoxycarbonyl isothiocyanate. This approach led to high emission efficiency and excellent fluorescence stability, particularly for sensing properties of Fe 3+ ions (Du et al., 2017).
Structural Analysis
Research conducted by Xu et al. (2022) on ethoxycarbonyl isothiocyanate involved supersonic jet Fourier transform microwave spectroscopy. This study revealed two sets of rotational spectra belonging to different conformers of ethoxycarbonyl isothiocyanate, providing valuable structural determinations (Xu et al., 2022).
Antibacterial and Antifungal Applications
The reaction of 2-aminocyclohexeno[b]thiophene derivatives with ethoxycarbonyl isothiocyanate has been explored for producing fused thiophene derivatives with potential antibacterial and antifungal activities. Wardakhan et al. (2007) demonstrated that such reactions could lead to hetero-cyclizations, resulting in compounds with significant biological activities (Wardakhan et al., 2007).
Chemical Synthesis and Polymer Photovoltaics
Ethoxycarbonyl isothiocyanate also plays a role in chemical synthesis. For example, Mouhai (2011) described a synthetic process using Schiff base as a phase transfer catalyst to synthesize ethoxycarbonyl isothiocyanate. This methodology achieved high yields under optimized conditions (Mouhai, 2011). Additionally, Dang et al. (2011) discussed the relevance of ethoxycarbonyl isothiocyanate in polymer photovoltaic research, particularly in the synthesis of components for solar cells (Dang et al., 2011).
Wirkmechanismus
Target of Action
Isothiocyanates, including 3-Ethoxycarbonylphenyl isothiocyanate, are known to interact with a variety of targets within cells. They exhibit high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . Isothiocyanates have been shown to inhibit the activation of the survival signaling molecules Akt and NFκB .
Mode of Action
The interaction of isothiocyanates with their targets leads to a variety of changes within the cell. They inhibit the activation of Akt and NFκB, which are key players in cell survival signaling pathways . This inhibition can lead to the induction of cell cycle arrest and apoptosis .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They induce the production of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and affect heat shock proteins . They also inhibit angiogenesis and metastasis .
Pharmacokinetics
Isothiocyanates in general are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of the action of isothiocyanates includes the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis and metastasis, and modulation of gene expression . These effects contribute to their chemoprotective and anticancer properties .
Biochemische Analyse
Biochemical Properties
3-Ethoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit cytochrome P450 enzymes, which are involved in the activation of carcinogens . Additionally, this compound can induce the expression of phase II detoxification enzymes such as glutathione S-transferases, which help in detoxifying harmful substances . These interactions highlight the compound’s potential in chemoprevention and therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression . For example, it can inhibit the Akt/NFκB pathway, leading to reduced cell survival and increased oxidative stress . Furthermore, this compound can affect cellular metabolism by depleting glutathione levels, thereby increasing reactive oxygen species (ROS) production . These cellular effects contribute to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to cysteine residues in proteins, leading to the formation of thiourea derivatives . This binding can result in the inhibition of enzyme activity, such as the suppression of cytochrome P450 enzymes . Additionally, this compound can induce changes in gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant and detoxification genes . These molecular interactions underpin the compound’s biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that isothiocyanates, including this compound, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert chemopreventive effects by inhibiting carcinogen activation and inducing detoxification enzymes . At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This metabolic pathway helps in the detoxification and elimination of the compound from the body. Additionally, this compound can modulate metabolic flux by affecting the levels of various metabolites, including those involved in antioxidant defense . Understanding these metabolic pathways is essential for evaluating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 3-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHONYMFRSKTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334382 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3137-84-6 | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3137-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
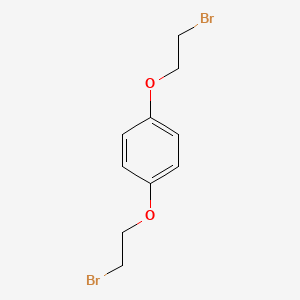


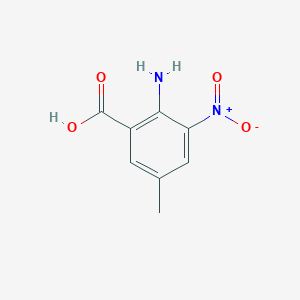
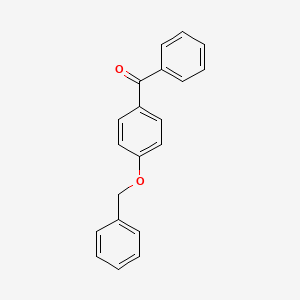
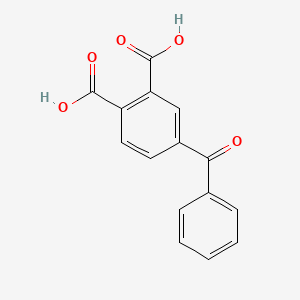
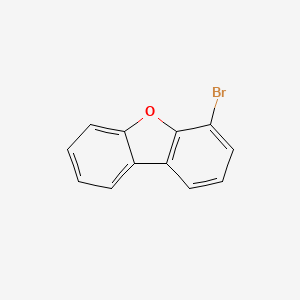
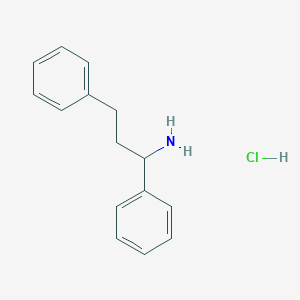
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)





